
Ethyl 2-(Boc-amino)oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a chemical compound with a molecular formula of C6H8N2O3 . It is a derivative of oxazole with a carboxylate ester and an amino group protected by a tert-butoxycarbonyl (BOC) group . It is an intermediate used in the preparation of inhibitors of Akt activity useful in the treatment of cancer and arthritis .
Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O3 . The InChI Key is NBABLVASYFPOEV-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=COC(N)=N1 .Physical And Chemical Properties Analysis
This compound is a white to pale yellow or pale cream powder . It has a melting point between 135.0-147.0°C . The assay (HPLC) is ≥94.0% .Applications De Recherche Scientifique
Cationic Poly(2-oxazoline) Hydrogels for Reversible DNA Binding
A study by Hartlieb et al. (2013) introduced a new 2-oxazoline monomer with a Boc-protected amino group, which upon polymerization and subsequent deprotection, demonstrated the ability to form complexes with DNA. This finding is significant for biotechnology, particularly in the development of materials for DNA immobilization and release, which could be useful in gene therapy and molecular diagnostics (Hartlieb et al., 2013).
Stereoselective Synthesis of anti-2-Oxazolidinones
Madhusudhan et al. (2003) reported the stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using a specific cyclization method. This synthesis pathway highlights the compound's role in producing stereochemically complex structures, which are valuable in medicinal chemistry and drug design (Madhusudhan et al., 2003).
Expanding the Chemical Space of sp3-enriched Oxazoles
Slobodyanyuk et al. (2019) developed an efficient method for preparing sp3-enriched 4,5-disubstituted oxazoles, starting from ethyl oxazole-4-carboxylates. This research opens new avenues for the synthesis of oxazole derivatives with potential applications in drug discovery and synthetic chemistry (Slobodyanyuk et al., 2019).
Conformationally Restricted Amino Acids Based on Pyrrolidinyl/Piperidinyloxazole Motifs
Artamonov et al. (2015) synthesized a stereolibrary of oxazole-containing amino acids, which are valuable building blocks for peptidomimetics and drug discovery. These compounds, derived from reactions involving Ethyl 2-(Boc-amino)oxazole-4-carboxylate, are instrumental in creating molecules with constrained conformations, which is crucial for developing more selective and potent therapeutic agents (Artamonov et al., 2015).
Ruthenium-catalyzed Synthesis of 5-amino-1,2,3-triazole-4-carboxylates
Ferrini et al. (2015) demonstrated a ruthenium-catalyzed synthesis method for protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, using this compound. This method is significant for the preparation of triazole-based scaffolds, which are important in pharmaceutical chemistry due to their presence in compounds with various biological activities (Ferrini et al., 2015).
Mécanisme D'action
Target of Action
Ethyl 2-(Boc-amino)oxazole-4-carboxylate, also known as 4-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, is a chemical compound with the molecular formula C6H8N2O3 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known to be an intermediate used in the preparation of inhibitors of akt activity . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Result of Action
As an intermediate in the synthesis of akt inhibitors, it may contribute to the induction of apoptosis and reduction of cell proliferation .
Propriétés
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWWYRMCONFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

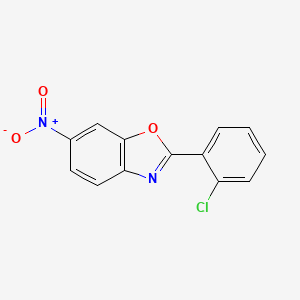
![8-((4-benzylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2934544.png)
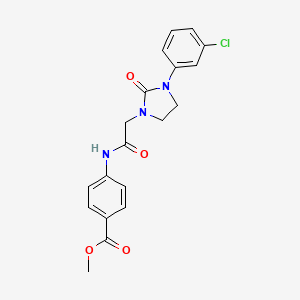
![3-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2934548.png)
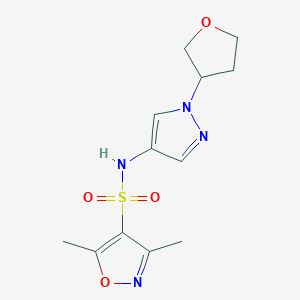

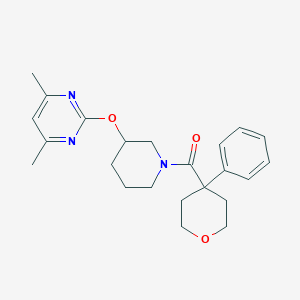
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2934554.png)
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2934556.png)
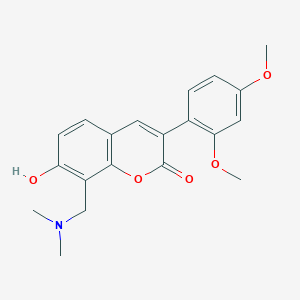

![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2934562.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)